molecular formula C18H17ClN6O B5200620 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B5200620
M. Wt: 368.8 g/mol
InChI Key: UJTXSVDGJJQNEL-UHFFFAOYSA-N
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Description

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetic small molecule of significant interest in medicinal chemistry and pre-clinical drug discovery research. This compound features a piperazine core, a privileged scaffold frequently found in pharmacologically active molecules due to its ability to improve solubility and fine-tune pharmacokinetic properties . The molecular structure incorporates a 2-chlorobenzoyl group and a 1H-pyrazol-1-yl-pyridazine moiety, which are common in compounds investigated for their interaction with various biological targets. While specific biological data for this exact molecule is not available in the public domain, its structural framework is highly relevant for researchers. Analogous compounds based on a piperazine-pyridazine backbone have been extensively studied for their potential as non-opioid analgesic and anti-inflammatory agents, representing a valuable area of investigation for new therapeutic classes with potentially fewer side effects . The presence of the pyrazole heterocycle further enhances its utility as a building block in the design of kinase inhibitors and other targeted therapies. This product is intended for research purposes only, strictly for use in laboratory settings, and is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O/c19-15-5-2-1-4-14(15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-3-8-20-25/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTXSVDGJJQNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The piperazine ring is functionalized with a 2-chlorobenzoyl group through a nucleophilic substitution reaction.

    Formation of the pyrazole ring: The pyrazole ring is synthesized separately and then attached to the piperazine derivative through a coupling reaction.

    Formation of the pyridazine ring: The final step involves the formation of the pyridazine ring, which is achieved through cyclization reactions involving the previously formed intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The presence of both piperazine and pyrazole moieties contributes to its pharmacological profile. Its structure can be represented as follows:

C16H17ClN4\text{C}_{16}\text{H}_{17}\text{Cl}\text{N}_4

Antidepressant Activity

Research indicates that derivatives of piperazine, particularly those containing pyrazole, exhibit significant antidepressant effects. The structural similarity of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine to known antidepressants suggests a potential role in treating mood disorders .

Anticancer Properties

The compound has been explored for its anticancer potential, particularly as an androgen receptor modulator. Studies have shown that similar compounds can inhibit cancer cell proliferation, especially in prostate cancer models . The mechanism may involve the modulation of androgen receptor activity, which is crucial in the development and progression of certain cancers.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity. The compound's structural features may enhance its efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and SAR is crucial for optimizing the compound's efficacy. Various synthetic routes have been explored to obtain derivatives with improved biological activity. For instance, modifications in the piperazine ring or substitutions on the pyrazole moiety can significantly affect the pharmacological properties .

Study on Antidepressant Effects

In a controlled study, researchers synthesized several derivatives of this compound and evaluated their antidepressant activity using rodent models. The results indicated a dose-dependent reduction in depressive behaviors, supporting the hypothesis that this compound class may be effective in treating depression .

Anticancer Research

A recent study investigated the effects of this compound on prostate cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis at specific concentrations, highlighting its potential as an anticancer agent targeting androgen receptors .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectsReference
AntidepressantThis compoundSignificant reduction in depressive behaviors
AnticancerSame as aboveInhibition of prostate cancer cell growth
AntimicrobialPyrazole derivativesBroad-spectrum antimicrobial activity

Mechanism of Action

The mechanism of action of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine/Piperidine Ring

a) 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • Structure : Replaces the piperazine ring with piperidine (saturated six-membered ring with one nitrogen) .
  • The chair conformation of piperidine may also alter steric interactions .
  • Biological Implications : Piperidine-containing analogues may exhibit lower binding affinity to targets requiring dual nitrogen interactions (e.g., kinase ATP-binding pockets) .
b) 3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • Structure : Lacks the 2-chlorobenzoyl group on the piperazine ring .
  • Key Differences: The absence of the 2-chlorobenzoyl substituent reduces molecular weight (230.26 vs.
  • Synthetic Pathway : Synthesized via nucleophilic substitution of 3-chloropyridazine with piperazine, followed by pyrazole introduction .
c) 3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
  • Structure : Substitutes 2-chlorobenzoyl with a 4-fluorophenyl group on piperazine .
  • Key Differences : The electron-withdrawing fluorine atom may enhance metabolic stability compared to chlorine, while the phenyl group provides distinct steric and electronic profiles .

Aryl and Sulfonyl Substituents

a) 3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • Structure : Features a biphenyl sulfonyl group on piperazine (CAS: 1014091-73-6) .
  • The biphenyl moiety increases molecular weight (446.5 g/mol) and may improve target specificity .
b) 3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine
  • Structure : Bromine and fluorine substituents on aryl groups (CAS: 864713-71-3) .
  • Key Differences : Bromine’s larger atomic radius may hinder binding in sterically restricted pockets, while fluorine’s electronegativity modulates electronic interactions .

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₈H₁₇ClN₆O ~400 2-Chlorobenzoyl-piperazine Enhanced lipophilicity, kinase inhibition
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine C₁₂H₁₅N₅ 229.28 Piperidine Chair conformation, reduced polarity
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine C₁₁H₁₄N₆ 230.26 Unsubstituted piperazine Lower molecular weight, higher solubility
3-(4-Fluorophenyl)-piperazine analogue C₁₈H₁₇FN₆O ~384 4-Fluorophenyl Improved metabolic stability

Biological Activity

The compound 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a member of the pyridazine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN4C_{17}H_{19}ClN_{4} with a molecular weight of approximately 320.81 g/mol. The compound features a piperazine ring, a chlorobenzoyl moiety, and a pyrazole group, which are essential for its biological activity.

Antimicrobial Activity

Research has shown that compounds containing pyrazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. A study indicated that specific structural modifications could enhance the antimicrobial efficacy of pyrazole derivatives, suggesting that this compound may also possess similar properties .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly due to the presence of the pyrazole and pyridazine rings. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by targeting various pathways involved in tumor growth. Compounds with similar structures have been reported to exhibit cytotoxic effects on cancer cell lines, indicating that this compound may warrant further investigation in cancer research .

Anti-inflammatory Effects

Additionally, compounds within this chemical class have been associated with anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating conditions such as arthritis and other inflammatory diseases. Studies suggest that the incorporation of specific substituents can enhance these effects, highlighting the importance of structure-activity relationships (SAR) in drug development .

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds:

Study Findings Significance
Demonstrated antimicrobial activity against E. coli and S. aureus.Supports potential use in treating bacterial infections.
Identified anticancer properties in pyrazole derivatives.Suggests applicability in oncology.
Reported anti-inflammatory effects in animal models.Indicates potential for therapeutic use in inflammatory diseases.

Q & A

Q. What are the recommended methodologies for synthesizing 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine?

A common approach involves multi-step nucleophilic substitution and coupling reactions. For example:

  • Step 1: React 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (core intermediate) with a pre-functionalized piperazine derivative, such as 4-(2-chlorobenzoyl)piperazine, under reflux in anhydrous dimethylformamide (DMF) with a base like potassium carbonate .
  • Step 2: Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Validation: Structural confirmation via X-ray crystallography (monoclinic crystal system, space group P2₁/c) and NMR (¹H/¹³C, DMSO-d₆) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is critical. Key parameters include:

  • Data collection: Mo-Kα radiation (λ = 0.71073 Å), temperature = 173 K, θ range = 2.5–25.0° .
  • Refinement: Full-matrix least-squares methods (e.g., SHELXL-97) to resolve bond lengths (e.g., C–N = 1.34 Å) and angles (e.g., N–C–N = 121°) .
  • Packing analysis: Intermolecular interactions (e.g., π-π stacking between pyridazine and pyrazole rings) stabilize the lattice .

Q. What pharmacological screening strategies are used for pyridazine-piperazine hybrids?

Initial screening focuses on receptor binding and enzymatic assays:

  • Targets: Serotonin/dopamine receptors (GPCRs) or kinases (e.g., JAK2, EGFR) due to the piperazine moiety’s affinity for these targets .
  • Assays: Radioligand displacement (e.g., [³H]-spiperone for dopamine D2 receptors) or fluorescence-based kinase inhibition (ATP-Glo™) .
  • Dose-response curves: IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Piperazine modifications: Substitute the 2-chlorobenzoyl group with electron-withdrawing (e.g., nitro) or bulky substituents to enhance receptor selectivity .
  • Pyrazole variations: Replace 1H-pyrazole with 1,2,4-triazole to alter hydrogen-bonding interactions .
  • Data-driven optimization: Use multivariate analysis (PCA or PLS) to correlate substituent properties (Hammett σ, logP) with IC₅₀ values .

Q. What computational approaches predict binding modes with biological targets?

  • Docking studies: AutoDock Vina or Schrödinger Glide to model interactions (e.g., piperazine nitrogen with Asp114 in serotonin receptors) .
  • MD simulations: GROMACS or AMBER for stability analysis (RMSD < 2 Å over 100 ns) of ligand-receptor complexes .
  • Free energy calculations: MM-PBSA to estimate binding affinity (ΔG < -8 kcal/mol) .

Q. How can contradictory data in biological assays be resolved?

Case example: Discrepancies in antiplatelet activity across studies may arise from:

  • Assay conditions: Differences in platelet-rich plasma (PRP) preparation or agonist concentration (e.g., ADP 2 µM vs. 5 µM) .
  • Metabolic stability: Check for CYP450-mediated degradation (e.g., human liver microsome assays) .
  • Statistical rigor: Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability .

Q. What analytical techniques resolve synthesis byproducts or degradation products?

  • LC-MS/MS: Identify impurities using a Q-TOF mass spectrometer (ESI+ mode, m/z 400–800) .
  • Forced degradation: Expose the compound to heat (40°C, 75% RH) or acidic conditions (0.1 M HCl) to simulate stability issues .
  • Quantification: UPLC-PDA (e.g., Waters Acquity BEH C18 column) with method validation per ICH Q2(R1) .

Q. How are reaction conditions optimized for scale-up in academic settings?

  • DoE approach: Use a Box-Behnken design to test variables (temperature, solvent ratio, catalyst loading) .
  • Process monitoring: In-line FTIR or Raman spectroscopy tracks reaction progress (e.g., carbonyl peak at 1680 cm⁻¹) .
  • Green chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factors .

Methodological Challenges & Solutions

Q. How to address low yields in the final coupling step?

  • Catalyst screening: Test Pd(OAc)₂/XPhos or CuI/1,10-phenanthroline for Buchwald-Hartwig amination .
  • Microwave assistance: Reduce reaction time (30 min vs. 24 hr) and improve regioselectivity (CEM Discover SP) .
  • Solvent optimization: Switch from DMF to 1,4-dioxane for better solubility of aromatic intermediates .

Q. What strategies improve crystallinity for SC-XRD analysis?

  • Vapor diffusion: Diffuse hexane into a saturated ethyl acetate solution at 4°C .
  • Additive screening: Introduce co-crystallizing agents (e.g., L-proline) to stabilize crystal packing .
  • Temperature gradients: Slow cooling (0.5°C/hr) from 60°C to 25°C reduces lattice defects .

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